Product packaging for Pembrolizumab(Cat. No.:CAS No. 1374853-91-4)

Pembrolizumab

货号: B1139204
CAS 编号: 1374853-91-4
分子量: NA
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Pembrolizumab is a humanized monoclonal IgG4-kappa antibody that functions as a potent and highly selective inhibitor of the Programmed Cell Death Protein 1 (PD-1) receptor, an essential immune checkpoint . By binding to the PD-1 receptor on T-cells, this compound blocks its interaction with the ligands PD-L1 and PD-L2, which are often overexpressed in the tumor microenvironment . This blockade reverses T-cell suppression, helping to restore anti-tumor immune responses and T-cell-mediated cytotoxicity . This mechanism of action has made it a cornerstone of cancer immunotherapy research. In clinical settings, this compound is approved for a wide spectrum of oncology indications, underscoring its broad research relevance. These include metastatic melanoma, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), classical Hodgkin lymphoma (cHL), and renal cell carcinoma (RCC), among others . Furthermore, it holds tissue-agnostic approvals for solid tumors exhibiting high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR), as well as for tumor mutational burden-high (TMB-H) cancers, making it a critical tool for investigating biomarkers and personalized medicine approaches . Researchers utilize this high-quality reagent for in vitro and in vivo studies aimed at elucidating immune checkpoint biology, developing novel combination therapies, and evaluating mechanisms of resistance. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or clinical applications, including any form of human or veterinary use.

属性

CAS 编号

1374853-91-4

分子式

NA

分子量

NA

同义词

Lambrolizumab; Pembrolizumab

产品来源

United States

Molecular and Cellular Mechanisms of Pembrolizumab Action

Structural Basis of Pembrolizumab-PD-1 Interaction

The efficacy of this compound is fundamentally rooted in its specific and high-affinity binding to the PD-1 receptor. This interaction has been elucidated through high-resolution crystal structures, revealing the precise molecular details of how this compound engages with PD-1 to block its inhibitory signaling.

Identification and Characterization of Key Binding Epitopes on PD-1

The interaction between this compound and PD-1 involves a large and discontinuous epitope on the PD-1 surface. nih.gov A total of 26 residues on the extracellular domain of PD-1 (PD-1ECD) are involved in the interaction with the variable fragment (Fv) of this compound. proteopedia.org The binding is predominantly focused on the major groove of PD-1, which is formed by the CC'FG antiparallel β-sheet and the BC, C'D, and FG loops. proteopedia.org

Key to this interaction is the C'D loop of PD-1, which intrudes into a groove formed by the antigen-binding site (paratope) of this compound. nih.gov In fact, most of the residues within the C'D loop are involved in this interaction. nih.gov Additionally, this compound interacts with the C and C' strands of PD-1, which is crucial for its ability to compete with the binding of PD-1 ligands. nih.gov The FG loop and the C'D loop of PD-1 play a major part in the interaction with this compound. researchgate.net Molecular dynamics simulations have shown that the number of hydrogen bonds between this compound and the C and C' strands of PD-1 increases over time, indicating a stable and strengthening interaction. researchgate.netsemanticscholar.orgmdpi.com

The binding is further stabilized by a network of non-covalent interactions, including 15 direct hydrogen bonds, 15 water-mediated hydrogen bonds, and two salt bridges. proteopedia.org

Conformational Changes Induced by this compound Binding to PD-1

The binding of this compound to PD-1 induces significant conformational changes in the receptor. proteopedia.org Upon binding, the surface of PD-1 adopts a shallow, "crescent"-like shape, which is in contrast to the flatter conformation observed when PD-1 is bound to its natural ligand, PD-L1. proteopedia.org

A particularly noteworthy conformational change occurs in the CC'-loop of PD-1. Molecular dynamics simulations have revealed that this compound induces a novel "overturned" conformation in this loop, where it turns by 180° relative to the "open" conformation. nih.gov This is distinct from the "closed" conformation induced by PD-L1 and another anti-PD-1 antibody, nivolumab (B1139203). nih.gov The binding of this compound also leads to stabilization of the C'D and FG loops of PD-1. mdpi.com

Furthermore, the binding of this compound induces conformational rearrangements in the flexible BC and FG loops of PD-1. nih.gov These changes are incompatible with PD-L1 binding, as these loops also interact with PD-L1 but in different conformations. nih.gov This steric hindrance is a key component of how this compound blocks the PD-1 pathway.

Comparative Analysis of Anti-PD-1 Antibody Binding Characteristics

This compound and another anti-PD-1 antibody, nivolumab, have distinct binding epitopes on the PD-1 receptor, although both partially overlap with the PD-L1 binding site. nih.govscielo.org.mx

This compound's epitope primarily involves the C'D loop, along with interactions with the C, C', and G antiparallel beta-sheets and the C-C' and F-G loops. scielo.org.mx In contrast, nivolumab's binding is more reliant on the N-terminal loop of PD-1, with additional interactions involving the B-C and F-G loops. scielo.org.mxfrontiersin.org While the FG loop is a major site of interaction for nivolumab, it has no direct interaction with this compound. researchgate.net

The nature of the interactions also differs. This compound forms 12 direct hydrogen bonds and two salt bridges with PD-1, whereas nivolumab forms 8 hydrogen bonds and one salt bridge. scielo.org.mx This suggests that stronger non-covalent interactions mediate the binding of this compound. scielo.org.mx

These differences in binding translate to different binding affinities. The dissociation constant (Kd) for the this compound/PD-1 complex is in the picomolar range (27-29 pM), indicating a very high affinity. nih.govscielo.org.mx This is significantly stronger than the affinity of nivolumab for PD-1 (1.45-3.06 nM) and vastly greater than the affinity of PD-L1 for PD-1 (0.7-8.2 µM). scielo.org.mx

Table 1: Comparative Binding Characteristics of Anti-PD-1 Antibodies

FeatureThis compoundNivolumabPD-L1 (Natural Ligand)
Primary Binding Epitope C'D loop, C, C', G β-sheets, C-C', F-G loops scielo.org.mxN-terminal loop, B-C, F-G loops scielo.org.mxfrontiersin.orgC'CFG strands nih.gov
Hydrogen Bonds with PD-1 12 scielo.org.mx8 scielo.org.mxNot specified
Salt Bridges with PD-1 2 scielo.org.mx1 scielo.org.mxNot specified
Dissociation Constant (Kd) 27-29 pM nih.govscielo.org.mx1.45-3.06 nM scielo.org.mx0.7-8.2 µM scielo.org.mx
Induced PD-1 Conformation "Overturned" CC'-loop nih.gov"Closed" CC'-loop nih.gov"Closed" CC'-loop nih.gov

Functional Consequences of PD-1 Blockade by this compound at the Cellular Level

By blocking the PD-1/PD-L1 signaling axis, this compound unleashes the anti-tumor activity of T-lymphocytes. This manifests as the restoration of T-cell activation and proliferation, and the enhancement of their cytotoxic functions.

Restoration of T-Lymphocyte Activation and Proliferation Dynamics

In the tumor microenvironment, chronic exposure to tumor antigens can lead to a state of T-cell "exhaustion," characterized by the upregulation of inhibitory receptors like PD-1. patsnap.comnih.gov The engagement of PD-1 by its ligands, PD-L1 and PD-L2, on tumor cells inhibits T-cell proliferation and cytokine production. droracle.aiwikipedia.org

This compound effectively reverses this exhausted state. patsnap.com By binding to PD-1, it prevents the delivery of these negative signals, thereby restoring the ability of T-cells to proliferate. patsnap.comnih.gov Studies have shown that this compound treatment leads to increased proliferation of CD8+ and CD4+ T-cells. researchgate.net This is evidenced by increased Ki67 expression, a marker of cell proliferation, in T-cells following this compound therapy. researchgate.net Furthermore, this compound has been shown to dose-dependently enhance mixed lymphocyte reaction (MLR) driven T-cell proliferation. criver.com

Enhancement of Anti-Tumor Cytotoxic T-Lymphocyte Activity and Effector Function

Beyond restoring proliferation, this compound significantly enhances the effector functions of cytotoxic T-lymphocytes (CTLs), the primary immune cells responsible for killing cancer cells. By blocking the PD-1 pathway, this compound restores the release of key effector cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2). nih.gov These cytokines are critical for a potent immune-mediated attack on tumor cells. nih.gov

The reactivation of T-cells by this compound leads to an increased release of cytotoxic granules that induce apoptosis in tumor cells. patsnap.com In vitro studies have demonstrated that the addition of this compound to co-cultures of AML cells and CTLs results in enhanced, dose-dependent killing of the cancer cells. ashpublications.orgmdanderson.org

Furthermore, this compound has been shown to enhance the activity of K+ channels (Kv1.3 and KCa3.1) and subsequent Ca2+ fluxes in CD8+ T-cells from patients with head and neck squamous cell carcinoma. nih.govbmj.com This enhanced ion channel activity is conducive to the heightened functionality of cytotoxic T-cells, including improved chemotaxis, which is the directed movement of cells toward a chemical stimulus, enabling them to better infiltrate the tumor microenvironment. nih.govbmj.com

Table 2: Functional Effects of this compound on T-Lymphocytes

Cellular FunctionEffect of this compoundKey Mediators/Mechanisms
T-Cell Activation RestoredBlocking PD-1/PD-L1 interaction patsnap.comdroracle.ai
T-Cell Proliferation IncreasedReversal of T-cell exhaustion, increased Ki67 expression patsnap.comresearchgate.net
Cytokine Release EnhancedIncreased IFN-γ, TNF-α, IL-2 nih.gov
Cytotoxic Activity EnhancedIncreased release of cytotoxic granules, enhanced killing of tumor cells patsnap.comashpublications.org
Chemotaxis ImprovedEnhanced K+ channel activity and Ca2+ fluxes nih.govbmj.com

Modulation of Immune Cell Subsets and Components within the Tumor Microenvironment

This compound fundamentally reshapes the tumor microenvironment (TME) from an immunosuppressive state to a pro-inflammatory one conducive to anti-tumor immunity. Its primary mechanism, the blockade of the Programmed cell death-1 (PD-1) receptor, directly reinvigorates exhausted T cells. patsnap.com However, the therapeutic effects of this compound extend beyond this single action, initiating a cascade of downstream effects that modulate a diverse array of immune cell populations and signaling molecules within the tumor. This remodeling involves enhancing the function of effector cells, reducing the influence of suppressive cells, and altering the cytokine milieu to support a durable anti-cancer response. nih.govnih.govtandfonline.com

T-Lymphocytes

The most direct and well-documented effect of this compound is on T-lymphocytes, particularly cytotoxic CD8+ T cells. patsnap.com In the TME, chronic antigen exposure leads to the upregulation of PD-1 on T cells, which, upon binding to its ligands (PD-L1 and PD-L2) on tumor cells, induces a state of functional impairment known as T-cell exhaustion. patsnap.comaacrjournals.org this compound blocks this interaction, thereby restoring the effector functions of these exhausted T cells. patsnap.comnih.gov This reactivation results in increased T-cell proliferation and the release of cytotoxic granules that trigger apoptosis in tumor cells. patsnap.com

Furthermore, reactivated T cells escalate their production of crucial pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ) and interleukin-2 (IL-2). patsnap.comnih.gov IFN-γ plays a pivotal role in amplifying the anti-tumor response by increasing the expression of Major Histocompatibility Complex (MHC) molecules on tumor cells, which enhances their recognition by T cells. patsnap.com Studies have consistently demonstrated that response to this compound is associated with increased infiltration of CD8+ T cells into the tumor. patsnap.comaacrjournals.orgresearchgate.net In melanoma patients, responders to this compound therapy showed a significant increase in the frequency of T cells, including CD8+ memory T cells. nih.gov

The impact on regulatory T cells (Tregs), which typically suppress immune responses, is more complex. Some in-vitro research suggests that this compound does not directly affect the suppressive functions of Tregs. nih.gov However, clinical data from a trial in non-small cell lung cancer (NSCLC) indicated that a combination therapy including this compound led to a decrease in the ratio of regulatory T-cells to CD8+ T cells within the tumor, suggesting a shift towards a more favorable anti-tumor environment. aacrjournals.org

Table 1: Research Findings on this compound's Effects on T-Lymphocytes

Cancer TypeStudy FocusKey FindingCitation(s)
Various Solid Tumors General MechanismReinvigorates exhausted CD8+ T cells, restoring their ability to proliferate and release cytotoxic granules. patsnap.comaacrjournals.org
Melanoma Immune Cell SubsetsResponders showed a significant increase in T cell frequency, including CD8+ memory T cells; Tregs were not altered. nih.gov
Ductal Carcinoma In Situ (DCIS) Immune InfiltrationIntralesional this compound injection led to significant increases in total T cell and CD8+ T cell percentages, primarily in the stroma. researchgate.net
Non-Small Cell Lung Cancer (NSCLC) Combination Therapy (this compound + Ramucirumab)Increased the number of CD8+ T cells and decreased the regulatory T-cell/CD8 ratio in the tumor. aacrjournals.org
Muscle-Invasive Bladder Cancer Pathologic ResponsePre-therapy tumors of responders showed significant enrichment for T cells compared to non-responders. ascopubs.org
Advanced Gastric Cancer ChemoimmunotherapyThe addition of this compound after chemotherapy increased CD8+ T-cell infiltration. medrxiv.org

Myeloid-Derived Cells

This compound's influence extends to the myeloid cell compartment of the TME, which includes dendritic cells (DCs), macrophages, and myeloid-derived suppressor cells (MDSC). nih.gov These effects are often indirect, resulting from the cytokines released by reactivated T cells. nih.govfrontiersin.org

Dendritic cells, which are potent antigen-presenting cells (APCs), are key beneficiaries of the T-cell reactivation. nih.gov IFN-γ secreted by this compound-activated T cells stimulates DCs, which in turn increase their production of IL-12. nih.govfrontiersin.org This DC-derived IL-12 is critical for licensing T cells to mount a more robust anti-tumor attack, creating a positive feedback loop that amplifies the immune response. nih.gov In studies of triple-negative breast cancer, the baseline presence of specific myeloid and DC populations (such as CD11c+ cells) within the tumor was associated with a greater likelihood of achieving a pathologic complete response to this compound-based therapy. jnccn360.orgresearchgate.net

Tumor-associated macrophages (TAMs) are another critical myeloid population. nih.gov The TME is often dominated by immunosuppressive, M2-polarized macrophages that promote tumor growth. nih.gov Research indicates that this compound, often as part of a combination regimen, can help repolarize the TME by reducing the number of M2 macrophages. aacrjournals.org In a trial involving colorectal cancer, combination therapy with this compound led to a reduction in CD68+ macrophages within liver metastases. nih.govtandfonline.com Furthermore, since macrophages can also express PD-1, blocking this pathway may restore their phagocytic capabilities, which are otherwise suppressed by PD-L1 engagement on tumor cells. nih.gov

This compound can also impact MDSCs, an immature and heterogeneous population of cells known for their potent immunosuppressive functions. nih.govfrontiersin.org In metastatic urothelial carcinoma, treatment with this compound was associated with a decrease in PD-1+ monocytic MDSCs. mdpi.com

Table 2: Research Findings on this compound's Effects on Myeloid Cells

Cancer TypeCell TypeKey FindingCitation(s)
Triple-Negative Breast Cancer (TNBC) Dendritic Cells (DCs) / Myeloid CellsBaseline presence of CD11c+ myeloid cell populations in the tumor was associated with pathologic complete response. jnccn360.orgresearchgate.net
Non-Small Cell Lung Cancer (NSCLC) MacrophagesCombination therapy (this compound + Ramucirumab) decreased M2 macrophages in the tumor. aacrjournals.org
Colorectal Cancer (CRC) MacrophagesCombination therapy (this compound + XL888) reduced CD68+ macrophage populations in liver metastases. nih.govtandfonline.com
Various Solid Tumors Dendritic Cells (DCs)Indirectly activated by T-cell-derived IFN-γ, leading to IL-12 production that enhances the T-cell response. nih.govfrontiersin.org
Urothelial Carcinoma Myeloid-Derived Suppressor Cells (MDSCs)Treatment was associated with a decrease in PD-1+ monocytic MDSCs. mdpi.com

Natural Killer (NK) Cells

Natural Killer (NK) cells are cytotoxic innate lymphocytes that can also express the PD-1 receptor. frontiersin.orgoup.com Consequently, PD-1 blockade with this compound can directly enhance the anti-tumor functions of NK cells. frontiersin.org While some early studies in melanoma did not observe alterations in NK cells following PD-1 monotherapy, a growing body of evidence suggests a significant and synergistic role for NK cells, particularly when combined with this compound. nih.govnih.gov

Table 3: Research Findings on this compound's Effects on Natural Killer (NK) Cells

Cancer TypeStudy FocusKey FindingCitation(s)
Non-Small Cell Lung Cancer (NSCLC) Combination Therapy (this compound + Allogeneic NK cells)Combination therapy yielded an improved survival benefit and higher overall response rate compared with this compound monotherapy. oup.comnih.gov
Non-Small Cell Lung Cancer (NSCLC) Combination Therapy (this compound + Autologous NK cells)Combination therapy showed a higher overall response rate and longer median progression-free survival than a this compound monotherapy control group. e-crt.org
Biliary Tract Cancer Combination Therapy (this compound + Allogeneic NK cells)Combination therapy resulted in a higher response rate compared to previously reported rates for this compound monotherapy. mdpi.com
Head and Neck Cancer (HNC) General MechanismPD-1 blockade increased cetuximab-mediated NK cell activation and cytotoxicity in high PD-L1 expression HNC. frontiersin.org

B-Cells

The role of B-cells in the response to checkpoint inhibition is an emerging area of investigation. Historically, their contribution was considered minor. However, recent evidence suggests they may play a favorable role. frontiersin.org An analysis of tumor-infiltrating immune cells in melanoma patients treated with PD-1 blockade found that responding tumors had increased numbers of B-cells. frontiersin.org A more detailed re-analysis revealed that this increase was specific to memory-like B-cells and plasmablast-like cells, indicating a potential role for humoral immunity in supporting the anti-tumor response orchestrated by this compound. frontiersin.org

Preclinical Evaluation of Pembrolizumab Pharmacodynamics and Therapeutic Activity

Development and Application of Preclinical Models for Immuno-oncology Research

The study of immuno-oncology agents like pembrolizumab necessitates sophisticated preclinical models that can adequately replicate the intricate interplay between the human immune system and cancer. frontiersin.org These models are essential for understanding the drug's mechanism of action and predicting its efficacy.

In vitro Cellular Models for this compound Mechanistic Studies

In vitro cellular models are fundamental tools for dissecting the molecular mechanisms of this compound. These models, which involve culturing cells outside of a living organism, allow for controlled experiments to study specific cellular interactions.

One common approach involves co-culture systems, where immune cells (like T cells) are cultured with cancer cells. crownbio.com These systems can demonstrate this compound's ability to block the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells. fda.gov This blockade reinvigorates the T cells' ability to recognize and kill cancer cells.

Furthermore, in vitro assays are used to assess the functional consequences of PD-1 blockade. For instance, studies have shown that this compound can increase the production of cytokines like interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) by activated T cells, which are crucial for an effective anti-tumor immune response. fda.govresearchgate.net The use of patient-derived organoids (PDOs), which are three-dimensional cultures that retain many features of the original tumor, is an increasingly valuable in vitro tool for predicting drug response. crownbio.com

It's important to note that while informative, traditional 2D cell cultures have limitations in mimicking the complex tumor microenvironment. rsc.orgfrontiersin.org Advanced 3D culture models, such as spheroids and organoids, are being increasingly utilized to better represent the in vivo setting. crownbio.comfrontiersin.org

Humanized Murine Models and Patient-Derived Xenografts (PDX) in Immunotherapy Assessment

To bridge the gap between in vitro studies and human clinical trials, researchers rely on advanced animal models. Since this compound does not bind to rodent PD-1, standard mouse models are not suitable. fda.gov This has led to the development of humanized murine models.

These models involve engrafting human immune cells, such as CD34+ hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), into immunodeficient mice. nih.govnih.gov This creates a mouse with a functional human immune system, allowing for the evaluation of human-specific therapies like this compound. frontiersin.org

Patient-derived xenografts (PDXs) are a powerful tool used in conjunction with humanized mice. In this approach, tumor tissue from a patient is directly implanted into the humanized mouse. genoway.cominvivotek.com This allows for the study of this compound's effect on a human tumor in the context of a human immune system, providing a more clinically relevant assessment of efficacy. genoway.com Studies using PDX models have shown that this compound can significantly inhibit the growth of various human cancers, including non-small cell lung cancer (NSCLC), bladder cancer, and triple-negative breast cancer. nih.govnih.govbmj.com

The use of these models has been instrumental in demonstrating that the anti-tumor activity of this compound is dependent on the presence of a human immune system, particularly CD8+ T cells. nih.govnih.gov

Model TypeDescriptionApplication for this compoundKey Findings
Humanized Mice Immunodeficient mice engrafted with human immune cells (e.g., CD34+ HSCs, PBMCs). nih.govnih.govTo evaluate the efficacy and mechanism of a human-specific antibody in an in vivo setting with a functional human immune system. frontiersin.orgThis compound efficacy is dependent on the presence of a human immune system, specifically CD8+ T cells. nih.govnih.gov
PDX Models Patient tumor tissue is implanted into immunodeficient or humanized mice. genoway.cominvivotek.comTo assess this compound's anti-tumor activity against a variety of human cancers in a more clinically relevant model. genoway.comDemonstrated significant tumor growth inhibition by this compound across multiple cancer types, including NSCLC and bladder cancer. nih.govnih.govbmj.com

Genetically Engineered Mouse Models (GEMMs) for Pathway Elucidation

Genetically engineered mouse models (GEMMs) are another crucial tool in immuno-oncology research. In these models, the mouse genome is specifically altered to mimic human cancers, for instance, by introducing specific cancer-causing genes (oncogenes) or deleting tumor suppressor genes. pnas.orgembopress.org

A key innovation for studying human-specific antibodies is the "humanized" GEMM, where the mouse gene for a particular protein is replaced with its human counterpart. For this compound research, humanized PD-1 knock-in (KI) mice have been developed. criver.com These mice express the human PD-1 protein, allowing for direct evaluation of this compound in an immunocompetent mouse with a fully functional murine immune system. criver.com

Studies using humanized PD-1 KI mice have shown that this compound can effectively inhibit the growth of syngeneic tumors (mouse tumors grown in genetically identical mice), such as MC38 colorectal carcinoma. criver.com This approach allows for the detailed study of the immune response to this compound within a complete and functional immune system, providing valuable insights into the pathways involved in its anti-tumor activity. criver.commdpi.com

Pharmacodynamic Profiling of this compound in Preclinical Systems

Pharmacodynamic studies focus on what a drug does to the body. For this compound, this involves understanding its binding to the PD-1 receptor and the subsequent effects on the immune system.

Receptor Occupancy and Binding Kinetics in Model Systems

A critical aspect of this compound's preclinical evaluation is determining its binding affinity and kinetics to the PD-1 receptor. In vitro studies have demonstrated that this compound binds with high affinity to both human and cynomolgus monkey PD-1. fda.gov This high affinity is crucial for its ability to effectively block the PD-1/PD-L1 interaction. fda.gov

Studies comparing this compound to other anti-PD-1 antibodies have explored differences in their binding epitopes and kinetics. nih.govbiorxiv.org While both this compound and nivolumab (B1139203) are effective PD-1 inhibitors, they bind to different, non-overlapping sites on the PD-1 molecule. nih.gov

Receptor occupancy studies in preclinical models, such as humanized mice, are used to assess the extent and duration of PD-1 receptor engagement by this compound in vivo. These studies have shown that this compound can achieve high and sustained occupancy of PD-1 on circulating T cells. tandfonline.com This is a key factor in its therapeutic efficacy, as it ensures continuous blockade of the inhibitory pathway.

ParameterDescriptionFinding for this compound
Binding Affinity The strength of the binding interaction between this compound and the PD-1 receptor.High affinity to human and cynomolgus monkey PD-1. fda.gov
Binding Epitope The specific site on the PD-1 receptor where this compound binds.Binds to a distinct epitope that overlaps with the PD-L1 binding site. nih.gov
Receptor Occupancy The percentage of PD-1 receptors on T cells that are bound by this compound.Achieves high and sustained receptor occupancy in preclinical models. tandfonline.com

Characterization of Immune Cell Infiltration and Activation Markers in Preclinical Models

A key indicator of this compound's efficacy is its ability to modulate the tumor microenvironment (TME). Preclinical studies have extensively characterized the changes in immune cell populations and their activation states following this compound treatment.

In humanized mouse models bearing human tumors, treatment with this compound has been shown to increase the infiltration of CD8+ T cells into the tumor. genoway.com Furthermore, these infiltrating T cells often show increased expression of activation markers, such as granzyme B, indicating their enhanced cytotoxic potential. genoway.comaacrjournals.org

Studies have also observed an increase in the numbers of CD4+ and CD8+ T cells in the blood of tumor-bearing humanized mice treated with this compound. nih.gov The expression of various immune checkpoint and activation markers, such as TIM-3 and TIGIT, has also been evaluated post-treatment, providing insights into potential mechanisms of resistance and rationale for combination therapies. nih.gov

The analysis of immune cell infiltration and activation provides a pharmacodynamic readout of this compound's biological activity and helps to correlate its mechanism of action with its anti-tumor effects.

Preclinical Biodistribution and Pharmacokinetics of this compound in Animal Models

The preclinical evaluation of this compound's pharmacokinetics (PK) and biodistribution in animal models has been instrumental in understanding its in vivo behavior prior to human studies. These studies typically utilize animal models such as rodents and non-human primates to investigate the absorption, distribution, metabolism, and excretion (ADME) of the antibody. To facilitate tracking and quantification in vivo, this compound is often radiolabeled, for instance with Zirconium-89 (⁸⁹Zr).

Research Findings in Rodent Models

Studies in both mice and rats have provided foundational knowledge on the pharmacokinetic profile of this compound. In one such study using ⁸⁹Zr-deferoxamine (Df)-pembrolizumab, the tracer was found to be stable and remained in blood circulation for an extended period in both species. researchgate.netnih.govnih.gov

In mice, the initial concentration of ⁸⁹Zr-Df-pembrolizumab in the blood pool was high and decreased gradually, with a calculated clearance half-life of 38 hours. snmjournals.org The highest accumulation of the tracer was observed in the liver and spleen. researchgate.netnih.govnih.govsnmjournals.org Specifically, at 6 hours post-injection, the uptake in the liver and spleen was 8.48 ± 0.79 %ID/g (percent injected dose per gram) and 6.20 ± 0.31 %ID/g, respectively. snmjournals.org While the liver showed a 50% decrease in tracer concentration by 168 hours, the spleen cleared the agent more slowly, with only about a 20% reduction in the same timeframe. snmjournals.org Minimal uptake was recorded in muscle and brain tissues. nih.govsnmjournals.org

Similarly, in rats, ⁸⁹Zr-Df-pembrolizumab showed the highest concentration in the blood pool shortly after injection (4.09 ± 0.31 %ID/g at 0.5 hours), which then decreased by approximately four-fold over 168 hours. nih.gov The liver and spleen also showed significant accumulation. researchgate.netnih.govnih.gov Ex vivo biodistribution data confirmed these findings, with the blood pool retaining the highest radioactivity at 168 hours post-injection, followed by the liver, spleen, and kidneys. snmjournals.org

Table 1: Biodistribution of ⁸⁹Zr-Df-Pembrolizumab in Mice and Rats (168 hours post-injection) A summary of the percentage of injected dose per gram (%ID/g) in various organs.

OrganMice (%ID/g ± SD)Rats (%ID/g ± SD)
Liver3.40 ± 0.680.87 ± 0.06
Spleen4.10 ± 0.410.71 ± 0.05
BloodData not specified in source1.16 ± 0.10
KidneyData not specified in sourceData not specified in source
MuscleMinimal UptakeMinimal Uptake
BrainMinimal UptakeMinimal Uptake
Data sourced from reference snmjournals.org.

Insights from Humanized Mouse Models

To investigate the biodistribution in a more clinically relevant context, humanized mouse models, such as those engrafted with human peripheral blood mononuclear cells (PBMCs), have been employed. researchgate.netsnmjournals.orgsnmjournals.org These models allow for the study of this compound's interaction with human immune cells in vivo. In these humanized mice, the biodistribution profile of ⁸⁹Zr-Df-pembrolizumab differed from that in non-humanized mice. researchgate.netsnmjournals.org A key finding was the successful visualization of T-cell infiltration into the salivary and lacrimal glands. researchgate.netnih.govnih.gov In one study, the salivary glands of humanized mice showed a significantly higher uptake of ⁸⁹Zr-Df-pembrolizumab (11.13 ± 0.82 %ID/g at 168 hours) compared to control mice (5.03 ± 0.59 %ID/g). nih.govsnmjournals.org These findings demonstrate that radiolabeled this compound can be used to track the localization and expression of its target, PD-1, on human immune cells in vivo. nih.govnih.govsnmjournals.org

Pharmacokinetics and Biodistribution in Cynomolgus Monkeys

Cynomolgus monkeys are a highly relevant non-human primate model for preclinical testing of monoclonal antibodies due to the similarity of their immune system to humans. fda.gov Studies in healthy cynomolgus monkeys using ⁸⁹Zr-N-sucDf-pembrolizumab provided further insights into its distribution. nih.govnih.gov

The radiolabeled antibody showed preferential accumulation in lymphoid tissues, including the spleen, mesenteric lymph nodes, and tonsils, with uptake in these tissues increasing over time in animals that received only the tracer. nih.govnih.gov Conversely, low radiotracer distribution was observed in most non-lymphoid tissues such as the lung, muscle, brain, and heart. nih.gov Blood levels of the tracer were highest shortly after administration and gradually decreased over the 7-day study period. nih.gov

Crucially, when a large, unlabeled dose of this compound was co-administered with the radiotracer, the accumulation in the spleen, lymph nodes, and tonsils was significantly reduced. nih.govnih.gov For example, spleen uptake was reduced by approximately 50% under these "blocking" conditions. nih.gov This dose-dependent reduction strongly suggests that the uptake in lymphoid tissues is target-mediated, resulting from the specific binding of this compound to the PD-1 receptor expressed on immune cells within these organs. nih.gov

Table 2: Biodistribution of ⁸⁹Zr-N-sucDf-Pembrolizumab in Cynomolgus Monkeys A summary of the mean standardized uptake values (SUVmean) in various tissues.

Organ/TissueSUVmean at Day 7 (Tracer Only)SUVmean at Day 7 (Tracer + Unlabeled this compound)
Spleen11.355.24
Mesenteric Lymph NodesData not specified in source0.8
TonsilsData not specified in source0.4
Blood PoolData not specified in sourceData not specified in source
LungLow UptakeLow Uptake
MuscleLow UptakeLow Uptake
BrainLow UptakeLow Uptake
Data sourced from reference nih.gov.

Mechanisms of Resistance to Pembrolizumab in Research Models

Intrinsic Mechanisms of Primary Resistance

Intrinsic resistance refers to the inherent characteristics of a tumor and its microenvironment that prevent an effective anti-tumor immune response from the outset. nih.gov These mechanisms can be broadly categorized into insufficient tumor immunogenicity, defects in the antigen presentation machinery, and aberrant oncogenic signaling pathways.

Insufficient Tumor Immunogenicity and Neoantigen Landscape in Preclinical Settings

The immunogenicity of a tumor is largely determined by the presence of neoantigens, which are novel peptides that arise from somatic mutations within cancer cells. aacrjournals.org These neoantigens can be recognized by the immune system as foreign, triggering a T-cell-mediated anti-tumor response. aacrjournals.org

A low tumor mutational burden (TMB) often correlates with a sparse neoantigen landscape, leading to poor recognition by the immune system and primary resistance to checkpoint inhibitors like pembrolizumab. frontiersin.org Preclinical models have demonstrated that tumors with a higher number of mutations are more likely to respond to anti-PD-1 therapy. frontiersin.org For instance, certain cancers like sarcoma and prostate cancer typically have a low TMB and exhibit primary resistance to PD-1 blockade. frontiersin.org In contrast, tumors with high TMB, such as melanoma and non-small cell lung cancer (NSCLC), often show better responses. frontiersin.org

The quality of neoantigens is as crucial as the quantity. Even with a high TMB, if the resulting neoantigens have low binding affinity for Major Histocompatibility Complex (MHC) molecules or fail to be efficiently processed and presented, they will not elicit a robust T-cell response. aacrjournals.org Computational tools and preclinical studies are continually being refined to better predict which neoantigens are truly immunogenic. explorationpub.com Research has also shown that even when tumor cells present immunogenic neoantigens, a spontaneous T-cell response may not occur if these neoantigens are not effectively cross-presented by antigen-presenting cells (APCs). frontiersin.org

FactorImpact on this compound ResistanceResearch Model Findings
Low Tumor Mutational Burden (TMB) Correlates with a lower neoantigen load, leading to insufficient T-cell recognition and primary resistance.Tumors with low TMB, such as certain sarcomas and prostate cancers, often show primary resistance to PD-1 inhibition. frontiersin.org
Poor Neoantigen Quality Neoantigens with low MHC binding affinity or inefficient processing fail to trigger a strong immune response.Most neoantigen prediction pipelines prioritize MHC-binding affinity, but other factors influencing immunogenicity are still being investigated. aacrjournals.org
Insufficient Cross-Presentation Lack of effective neoantigen presentation by APCs can prevent the initiation of a T-cell response.Clinically relevant neoantigens are those presented by both APCs and tumor cells. frontiersin.org

Defects in Antigen Presentation Machinery (e.g., MHC-I, β2M) in Tumor Models

The presentation of neoantigens to T-cells is a critical step in the anti-tumor immune response and is mediated by MHC class I (MHC-I) molecules on the surface of cancer cells. nih.gov Defects in the antigen presentation machinery (APM) are a common mechanism of immune evasion and can lead to primary resistance to this compound. mdpi.com

One of the most well-documented defects involves the loss or downregulation of MHC-I expression. oup.com This can occur through various mechanisms, including mutations or deletions in the genes encoding MHC-I heavy chains or β2-microglobulin (β2M), a protein essential for the stability and transport of MHC-I molecules to the cell surface. frontiersin.orgmdpi.com Loss of heterozygosity at the β2M locus has been associated with primary resistance to checkpoint blockade in melanoma patients. bmj.com Preclinical models have shown that restoring β2M expression in tumor cells with β2M mutations can rescue MHC-I expression. oup.com

Other components of the APM, such as the transporter associated with antigen processing (TAP), are also crucial. TAP transports peptides from the cytoplasm into the endoplasmic reticulum for loading onto MHC-I molecules. nih.gov Reduced or absent expression of TAP1 or TAP2 has been observed in various cancers, leading to impaired peptide presentation and immune evasion. nih.govfrontiersin.org

ComponentFunction in Antigen PresentationConsequence of Defect
MHC Class I (MHC-I) Presents tumor antigens to CD8+ T-cells.Downregulation or loss prevents tumor cell recognition by T-cells, leading to immune evasion. oup.com
β2-Microglobulin (β2M) Stabilizes the MHC-I molecule and is required for its transport to the cell surface.Mutations or loss of heterozygosity lead to a loss of surface MHC-I expression and resistance to immunotherapy. frontiersin.orgmdpi.com
Transporter Associated with Antigen Processing (TAP) Transports peptides from the cytosol to the endoplasmic reticulum for loading onto MHC-I.Reduced or lost expression results in defective peptide presentation and diminished immunogenicity. nih.govfrontiersin.org

Aberrant Oncogenic Signaling Pathways Influencing Immune Evasion in Tumor Cells

Oncogenic signaling pathways not only drive tumor growth and proliferation but can also create an immunosuppressive tumor microenvironment, contributing to intrinsic resistance to this compound. nih.gov

The Wnt/β-catenin signaling pathway , when aberrantly activated, has been shown to exclude T-cells from the tumor microenvironment. nih.govoncodaily.com Preclinical models have demonstrated that tumors with active β-catenin signaling have reduced infiltration of dendritic cells and T-cells, creating a "non-inflamed" or "cold" tumor microenvironment that is resistant to immune checkpoint inhibitors. oncodaily.com

Loss of the tumor suppressor phosphatase and tensin homolog (PTEN) is another mechanism of resistance. nih.gov Loss of PTEN function leads to increased PI3K signaling, which can promote tumor cell survival and create an immunosuppressive microenvironment by increasing the production of immunosuppressive cytokines. nih.govnih.gov In preclinical studies, tumor cells with PTEN mutations were less effectively lysed by T-cells. nih.gov

The mitogen-activated protein kinase (MAPK) pathway , when activated by mutations such as in BRAF, can also contribute to immune evasion by promoting the expression of immunosuppressive cytokines like IL-6 and IL-10. nih.gov

Furthermore, elevated expression of the MYC oncogene has been implicated in resistance to immunotherapy by downregulating JAK2, which is involved in interferon-gamma (IFNγ) signaling, a critical pathway for upregulating MHC expression. oaepublish.com

Signaling PathwayRole in Immune Evasion
Wnt/β-catenin Excludes T-cells and dendritic cells from the tumor microenvironment, creating an immune-deserted phenotype. nih.govoncodaily.com
PTEN Loss Increases PI3K signaling, leading to the production of immunosuppressive cytokines and reduced T-cell infiltration. nih.govnih.gov
MAPK Promotes the expression of immunosuppressive cytokines such as IL-6 and IL-10. nih.gov
MYC Can decrease IFNγ signaling through downregulation of JAK2, leading to reduced MHC expression. oaepublish.com
EGFR Activation can promote an immunosuppressive tumor microenvironment through various mechanisms. mdpi.com

Acquired Mechanisms of Resistance and Immune Evasion Post-Treatment

Acquired resistance occurs when a tumor initially responds to this compound but subsequently progresses. nih.gov This often involves the evolution of the tumor and its microenvironment under the selective pressure of immunotherapy.

Genetic and Epigenetic Alterations in Preclinical Tumor Models (e.g., JAK1/2 mutations)

One of the key mechanisms of acquired resistance involves the development of mutations in genes that are critical for the interferon-gamma (IFNγ) signaling pathway. IFNγ, produced by activated T-cells, plays a crucial role in the anti-tumor immune response by upregulating MHC expression on tumor cells, making them more visible to the immune system.

Mutations in the Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) genes have been identified in patients with melanoma who developed resistance to this compound. oncodaily.com These mutations can render tumor cells insensitive to IFNγ signaling, leading to a loss of MHC-I expression and subsequent immune evasion. oncodaily.com Preclinical models of melanoma with acquired resistance to immune checkpoint inhibitors have shown that JAK1-mutated cell lines are resistant to both Type I and Type II IFN signaling, while JAK2-mutated cells are resistant to Type II IFN signaling. oaepublish.com

Epigenetic modifications, such as DNA methylation and histone modifications, can also contribute to acquired resistance by altering the expression of immune-related genes. nih.gov These changes can lead to the silencing of genes involved in antigen processing and presentation, further reducing the tumor's immunogenicity over time. nih.gov

Evolution of Immunosuppressive Components within the Tumor Microenvironment

The tumor microenvironment (TME) is a dynamic entity that can evolve in response to immunotherapy. researchgate.net Prolonged exposure to an active anti-tumor immune response can lead to the upregulation of alternative immune checkpoints and the accumulation of immunosuppressive cells.

For example, the TME can become enriched with regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which actively suppress the function of cytotoxic T-cells. researchgate.net The production of immunosuppressive cytokines such as transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10) can also increase, further dampening the anti-tumor immune response. mdpi.comaacrjournals.org

The evolution of the TME can also involve changes in the tumor vasculature and stroma, creating physical barriers that prevent T-cell infiltration. This dynamic interplay between the tumor and its microenvironment highlights the complexity of acquired resistance and the need for combination therapies that can target multiple resistance mechanisms simultaneously.

MechanismDescription
JAK1/2 Mutations Genetic alterations that disrupt IFNγ signaling, leading to a loss of MHC-I expression and insensitivity to T-cell-mediated killing. oncodaily.comoaepublish.com
Epigenetic Silencing Changes in DNA methylation or histone modifications that downregulate the expression of genes involved in antigen presentation and immune recognition. nih.gov
Upregulation of Alternative Checkpoints Increased expression of other inhibitory receptors on T-cells, leading to T-cell exhaustion.
Accumulation of Immunosuppressive Cells Increased presence of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that inhibit cytotoxic T-cell function. researchgate.net
Production of Immunosuppressive Cytokines Elevated levels of cytokines like TGF-β and IL-10 that suppress anti-tumor immunity. mdpi.comaacrjournals.org

T-cell Exhaustion and Dysfunction in Preclinical Models of Anti-PD-1 Therapy

T-cell exhaustion is a state of cellular dysfunction that arises from chronic antigen stimulation and is a primary mechanism of resistance to anti-PD-1 therapies like this compound. mdpi.comnih.govaacrjournals.org In preclinical research, this phenomenon is characterized by the progressive loss of T-cell effector functions, such as cytokine production (e.g., IL-2, TNF, IFNγ) and cytotoxicity, sustained high expression of multiple inhibitory receptors, and distinct epigenetic and transcriptional profiles. aacrjournals.orgnih.governexatx.com While PD-1 is a hallmark of exhaustion, its expression is also a sign of T-cell activation, necessitating the assessment of functional readouts and co-expression of other receptors to truly define an exhausted state. nih.govaacrjournals.org

Research in preclinical models, ranging from chronic viral infections to syngeneic tumors, has been instrumental in dissecting the complex mechanisms that govern T-cell exhaustion and its role in the failure of anti-PD-1 therapy. nih.govnih.gov These models demonstrate that while PD-1 blockade can reinvigorate a subset of these dysfunctional T cells, the response is often incomplete or temporary, as deeply exhausted T cells may be refractory to this intervention. mdpi.comnih.gov

Hallmarks of T-cell Exhaustion in Preclinical Research

A defining feature of exhausted T cells (TEX) in preclinical cancer models is the upregulation of multiple co-inhibitory receptors. mdpi.comfrontiersin.org Chronic exposure to tumor antigens within the tumor microenvironment (TME) drives this phenotype. mdpi.com While PD-1 is central, its co-expression with other receptors like T-cell immunoglobulin and mucin domain-3 (TIM-3), Lymphocyte-activation gene 3 (LAG-3), and TIGIT is often associated with a more severe state of exhaustion. mdpi.commdpi.com

However, studies in syngeneic mouse tumor models have revealed that the co-expression of inhibitory receptors does not always signify terminal dysfunction. aacrjournals.org In some contexts, cells expressing PD-1, LAG-3, and TIM-3 are highly activated, antigen-specific effector cells. aacrjournals.org This highlights the heterogeneity of T cells within tumors. Preclinical findings suggest that anti-PD-1 therapy preferentially acts on a progenitor or "stem-like" subset of exhausted T cells, often identified by the expression of the transcription factor TCF-1. mdpi.combmj.com These TCF-1+ cells, which are less differentiated, can proliferate and generate effector cells in response to PD-1 blockade, whereas terminally exhausted T cells that have lost TCF-1 expression are less responsive. aacrjournals.orgbmj.com

The table below summarizes key inhibitory receptors studied in preclinical models in the context of T-cell exhaustion.

ReceptorFunction in T-cell Exhaustion (Preclinical Findings)Key Signaling Pathway/MechanismAssociated Cell Types
PD-1 Major regulator of T-cell exhaustion; its blockade can restore function in progenitor exhausted cells. nih.govnih.gov Marks both activated and exhausted T cells. nih.govRecruits SHP2 phosphatase to inhibit TCR signaling. mdpi.comnih.govCD8+ T cells, CD4+ T cells, NK cells, B cells. nih.govdovepress.com
TIM-3 Marker of severe exhaustion, often co-expressed with PD-1 on the most dysfunctional T cells. mdpi.comnih.gov Blockade can enhance anti-tumor responses. mdpi.comInhibits Th1 responses and can promote T-cell apoptosis. mdpi.comCD8+ T cells, CD4+ T cells (Th1), Tregs, NK cells, Dendritic Cells. mdpi.commdpi.com
LAG-3 Co-expressed with PD-1 in exhausted T cells. mdpi.commdpi.com Its blockade in combination with anti-PD-1 shows enhanced tumor regression in models. nih.govInterferes with TCR activation signaling by driving co-receptor-LCK dissociation. mdpi.comCD8+ T cells, CD4+ T cells, Tregs. mdpi.com
TIGIT Competes with the co-stimulatory receptor CD226 for ligands, leading to T-cell inhibition. mdpi.comCompetes with CD226. mdpi.comCD8+ T cells, CD4+ T cells, Tregs, NK cells. mdpi.com
CTLA-4 Primarily regulates T-cell activation in lymphoid organs, but also contributes to exhaustion in the TME. dovepress.com Combination blockade with anti-PD-1 shows synergistic effects. nih.govpnas.orgTargets recently primed T cells and has distinct intracellular signaling from PD-1. dovepress.comCD8+ T cells, CD4+ T cells (especially Tregs). mdpi.comdovepress.com

Research Findings from Preclinical Models

Preclinical studies have been pivotal in understanding the cellular and molecular dynamics of T-cell dysfunction and the response to anti-PD-1 therapy. These models allow for detailed mechanistic investigation that is not feasible in clinical settings.

In a human PD-1xTGFβR2 knock-in mouse model using MC38 colorectal tumors, a novel PD-1xTGFβR2 bispecific antibody, INCA33890, was compared to this compound. aacrjournals.org The bispecific antibody demonstrated superior anti-tumor efficacy. aacrjournals.org Single-cell sequencing revealed that INCA33890 treatment led to a more robust increase in RNA transcripts associated with cytotoxicity, proliferation, and T-cell exhaustion in CD8+ T cells compared to this compound, indicating a more potent effector response. aacrjournals.org This treatment also expanded proliferating and cytotoxic CD8+ T-cell populations and enhanced the activation signatures in CD4+ T cells, effects not observed with this compound alone. aacrjournals.org

Studies using the CT26 colorectal cancer model showed that successful anti-PD-1 therapy was associated with the expansion of low-avidity, tumor-specific CD8+ T cells. bmj.com These responding T cells displayed a "precursor exhausted" phenotype, characterized by higher expression of TCF-1 and lower expression of terminal exhaustion markers. bmj.com In contrast, high-avidity T cells were found only in tumors that were progressing despite therapy and showed a terminally exhausted profile. bmj.com

The tumor microenvironment itself presents a major barrier. The presence of other immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), contributes significantly to T-cell dysfunction and resistance to PD-1 blockade. mdpi.comdovepress.com Preclinical research has shown that targeting these cell populations, for instance by blocking the CXCR2 receptor to inhibit MDSC recruitment, can enhance the efficacy of anti-PD-1 therapy in melanoma models. mdpi.com Similarly, immunosuppressive cytokines like TGF-β have been implicated in resistance; its blockade in preclinical models increased T-cell infiltration and reduced tumor growth when combined with anti-PD-L1. nih.gov

The table below details specific findings from various preclinical models.

Preclinical ModelKey Finding Related to T-cell Exhaustion/DysfunctionTherapeutic InterventionCitation
MC38 Colorectal Tumor (Human PD-1xTGFβR2 Knock-in Mice) A PD-1xTGFβR2 bispecific antibody (INCA33890) induced a more potent CD8+ T-cell effector response and expansion of cytotoxic populations compared to this compound.INCA33890, this compound aacrjournals.org
CT26 Colorectal Tumor (Mouse) Responders to anti-PD-1 therapy showed preferential expansion of low-avidity, tumor-specific CD8+ T cells with a "precursor exhausted" (TCF-1high) phenotype.Anti-PD-1 bmj.com
B16F10 Melanoma (Mouse) Combination of intratumoral IL-12 gene electrotransfer with anti-PD-1 increased infiltration of functional CD8+ and CD4+ T cells and induced immunological memory.Plasmid IL-12 + Anti-PD-1 nih.gov
Chronic LCMV Infection (Mouse) First model to describe the dominant role of PD-1 in regulating T-cell exhaustion. PD-1 blockade restored effector functions of virus-specific CD8 T cells.Anti-PD-1/PD-L1 nih.gov
Metastatic Melanoma (Mouse) Tumor-intrinsic β-catenin activation impaired T-cell infiltration, leading to resistance to combined PD-1 and CTLA-4 blockade.Anti-PD-1 + Anti-CTLA-4 nih.gov
B-ALL (Patient-Derived Xenograft Model) Continuous exposure to a CD19xCD3 bispecific molecule induced T-cell exhaustion, which could be reversed by implementing treatment-free intervals, improving tumor control.CD19xCD3 bispecific (AMG 562) ashpublications.org

These preclinical findings underscore that T-cell exhaustion is a dynamic and heterogeneous process. Overcoming resistance to this compound and other anti-PD-1 agents will likely require combination strategies that not only block inhibitory receptors but also modulate the broader tumor microenvironment and target the specific cellular states of T cells.

Biomarkers and Predictive Factors in Preclinical Research for Pembrolizumab Responsiveness

Identification of Molecular Signatures Associated with Response in in vitro and in vivo Model Systems

The quest to predict which tumors will respond to pembrolizumab has led to the identification of various molecular signatures in preclinical models. These signatures often reflect a pre-existing anti-tumor immune response that can be reinvigorated by PD-1 blockade.

A key molecular signature associated with response is the T-cell inflamed gene expression profile (GEP). aacrjournals.org This signature, indicative of an immunologically active or "hot" tumor microenvironment, is characterized by the expression of genes related to IFN-γ signaling and cytotoxic T-cell activity. aacrjournals.org Preclinical studies using syngeneic mouse tumor models have validated the association between a murine T-cell inflamed GEP and response to a surrogate anti-PD-1 antibody for this compound. aacrjournals.org Models with high baseline expression of this signature tend to be more responsive to treatment. aacrjournals.org

Conversely, certain gene signatures are associated with resistance to this compound in preclinical settings. These include signatures related to:

Angiogenesis: The formation of new blood vessels, which can create an immunosuppressive tumor microenvironment. aacrjournals.org

Myeloid-Derived Suppressor Cells (MDSCs): A heterogeneous population of immature myeloid cells that can suppress T-cell function. aacrjournals.org

Stromal/Epithelial-to-Mesenchymal Transition (EMT)/TGFβ biology: These processes are linked to tissue remodeling and immunosuppression. aacrjournals.org

Preclinical models have been instrumental in dissecting these complex interactions. For instance, the MC38 and CT26 syngeneic in vivo models are frequently used to study the efficacy of anti-PD-1 antibodies and to explore the underlying biological mechanisms of response and resistance. nih.gov In these models, responding tumors often exhibit increased infiltration of activated CD8+ T cells and markers of T-cell activation, while non-responding tumors may show signs of T-cell exhaustion. nih.gov

Furthermore, "reverse translation" approaches, where clinical observations guide preclinical model development, have proven valuable. nih.gov For example, identifying biomarkers like the poliovirus receptor (PVR) in patient samples that correlate with resistance has led to the creation of corresponding knockout tumor cell lines to mechanistically study these pathways in vivo. nih.gov

Table 1: Molecular Signatures in Preclinical Models and Association with this compound Response

Molecular SignatureAssociation with ResponseKey Findings in Preclinical Models
T-cell Inflamed Gene Expression Profile (GEP)PositiveAssociated with favorable clinical response to this compound across multiple tumor types. aacrjournals.org Murine-GEP correlates with response to a surrogate anti-PD-1 antibody. aacrjournals.org
Angiogenesis SignatureNegativeInversely associated with the clinical efficacy of immune checkpoint blockade. aacrjournals.org
Myeloid-Derived Suppressor Cell (MDSC) SignatureNegativeAssociated with resistance to this compound monotherapy. aacrjournals.org
Stromal/EMT/TGFβ SignatureNegativeAssociated with resistance to this compound. aacrjournals.org

Role of PD-L1 Expression in Preclinical Models of this compound Activity

Programmed death-ligand 1 (PD-L1) is a primary ligand for the PD-1 receptor. Its expression on tumor cells and other cells within the tumor microenvironment is a key mechanism of immune evasion. tandfonline.com Early preclinical evidence established that the activation of the PD-1/PD-L1 signaling pathway could enable tumors to evade an antigen-specific T-cell immune response. bmj.com This foundational work provided the rationale for developing PD-1/PD-L1 blockade as a cancer immunotherapy. bmj.com

In various preclinical model systems, the expression of PD-L1 has been investigated as a predictive biomarker for the activity of anti-PD-1 therapies like this compound.

In Vitro Assays: Functional assays, such as the mixed lymphocyte reaction (MLR), are used to demonstrate the ability of anti-PD-1 antibodies to enhance T-cell activation. tandfonline.com In these systems, the blockade of the PD-1/PD-L1 interaction leads to increased T-cell proliferation and cytokine production, such as Interleukin-2 (B1167480) (IL-2). tandfonline.com

In Vivo Models: In syngeneic mouse tumor models, the expression of PD-L1 on both tumor and immune cells is believed to contribute to tumor immune evasion. bmj.com The relative importance of PD-L1 expression on different cell types can be context-dependent. bmj.com Studies in mouse models have shown that IFN-γ, released by tumor-infiltrating lymphocytes (TILs), is a major inducer of PD-L1 expression in the tumor microenvironment. jcancer.org This upregulation of PD-L1 acts as an adaptive resistance mechanism, which can be overcome by anti-PD-1 therapy. jcancer.org

While PD-L1 expression is a widely studied biomarker, it is not a perfect predictor of response. Preclinical models help to understand the complexity of the PD-1/PD-L1 axis. For instance, some models demonstrate that even tumors with low or negative PD-L1 expression can respond to PD-1 blockade, suggesting the involvement of other factors in determining treatment efficacy.

Table 2: PD-L1 Expression as a Biomarker in Preclinical this compound Research

Preclinical Model TypeKey Findings on PD-L1 Expression
In Vitro T-cell Activation AssaysBlockade of PD-1/PD-L1 interaction enhances T-cell function (e.g., increased IL-2 production). tandfonline.com
Syngeneic Mouse ModelsPD-L1 expression on tumor and immune cells contributes to immune evasion. bmj.com IFN-γ induces PD-L1 expression as an adaptive resistance mechanism. jcancer.org
Humanized Mouse ModelsUsed to evaluate the antitumor activity of human-specific antibodies like this compound in a system with a humanized immune component. nih.gov

Genomic Instability Markers (e.g., Tumor Mutational Burden, Microsatellite Instability/Mismatch Repair Deficiency) as Mechanistic Correlates in Model Systems

Genomic instability is a hallmark of many cancers and can give rise to neoantigens—novel proteins that can be recognized as foreign by the immune system. Two key measures of genomic instability, Tumor Mutational Burden (TMB) and Microsatellite Instability (MSI), have emerged as important predictive biomarkers for response to this compound, with their mechanisms being elucidated in preclinical model systems.

Tumor Mutational Burden (TMB)

TMB is the total number of mutations per coding area of a tumor genome. mdpi.com A high TMB is thought to increase the likelihood of producing immunogenic neoantigens, which can stimulate a robust anti-tumor T-cell response. nih.gov Preclinical studies have shown a correlation between TMB and response to anti-PD-1 therapy. aacrjournals.org In syngeneic mouse models, tumors with a higher mutational load tend to be more responsive to PD-1 blockade. aacrjournals.org This is because the neoantigens generated by these mutations can be presented by major histocompatibility complex (MHC) molecules on tumor cells, making them targets for cytotoxic T-lymphocytes.

Microsatellite Instability (MSI) and Mismatch Repair Deficiency (dMMR)

The mismatch repair (MMR) system is crucial for correcting errors that occur during DNA replication. mdpi.com When this system is deficient (dMMR), it leads to an accumulation of mutations, particularly in repetitive DNA sequences called microsatellites, a condition known as microsatellite instability (MSI). mdpi.com Tumors with dMMR/MSI-high status are characterized by a very high mutational burden, often referred to as a "mutator phenotype". mdpi.commdpi.com

Preclinical models have been essential in understanding why dMMR/MSI-H tumors are particularly sensitive to immune checkpoint inhibitors. The high number of mutations in these tumors leads to the production of a large number of neoantigens. mdpi.com This high neoantigen load makes the tumor highly immunogenic, leading to a strong infiltration of immune cells, including T-cells, into the tumor microenvironment. mdpi.com This pre-existing immune response can then be effectively unleashed by blocking the PD-1/PD-L1 checkpoint.

Table 3: Genomic Instability Markers in Preclinical Models of this compound Response

Genomic Instability MarkerMechanism of ActionFindings in Preclinical Models
Tumor Mutational Burden (TMB) High TMB leads to increased neoantigen production, enhancing tumor immunogenicity. nih.govPositive correlation between TMB and response to anti-PD-1 therapy in syngeneic models. aacrjournals.org
Microsatellite Instability (MSI) / Mismatch Repair Deficiency (dMMR) dMMR leads to MSI and a hypermutated state, resulting in a high neoantigen load and a highly immunogenic tumor microenvironment. mdpi.comdMMR/MSI-H models show increased sensitivity to immune checkpoint blockade due to high immunogenicity. mdpi.com

Emerging Preclinical Biomarkers (e.g., PCSK9, other immune-related genes/proteins)

The search for novel biomarkers to refine patient selection and overcome resistance to this compound is an active area of preclinical research. Beyond the established markers, several emerging factors are being investigated in various model systems.

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)

PCSK9, a protein primarily known for its role in cholesterol metabolism, has recently emerged as a potential biomarker and therapeutic target in the context of cancer immunotherapy. lungcancerstoday.com Preclinical and translational studies suggest that PCSK9 may influence the tumor immune microenvironment. lungcancerstoday.com Research has indicated that PCSK9 levels can change in response to immunotherapy and may be associated with treatment outcomes. lungcancerstoday.com The hypothesis that inhibiting PCSK9 could overcome resistance to immune checkpoint inhibitors is currently being tested in clinical trials, building on these preclinical observations. lungcancerstoday.com

Other Immune-Related Genes and Proteins

A variety of other immune-related molecules are under investigation in preclinical models as potential biomarkers of response or resistance to this compound. These include:

T-cell Immunoreceptor with Ig and ITIM domains (TIGIT): An immune checkpoint molecule that can suppress T-cell and NK cell function. acs.org Preclinical models are being used to explore the combination of anti-TIGIT and anti-PD-1 therapies.

Lymphocyte-activation gene 3 (LAG-3): Another inhibitory receptor expressed on activated T cells. Preclinical studies have shown that co-blockade of PD-1 and LAG-3 can lead to enhanced anti-tumor immunity.

Adenosine (B11128) Pathway Molecules: The adenosine pathway is an immunosuppressive signaling cascade within the tumor microenvironment. Preclinical research is exploring the use of inhibitors of this pathway, such as A2aR antagonists, in combination with anti-PD-1 therapy. frontiersin.org Gene signatures related to adenosine signaling, like "AdenoSig," are being developed in preclinical settings to identify tumors that may benefit from this combination approach. frontiersin.org

MAP4K1 Inhibitors: Small molecule inhibitors targeting MAP4K1 are being evaluated in preclinical and early clinical studies, both as monotherapy and in combination with this compound, to enhance anti-tumor immune responses. frontiersin.org

These emerging biomarkers, often identified through comprehensive genomic and proteomic analyses of preclinical models and patient samples, hold the promise of providing a more nuanced understanding of the determinants of response to this compound and paving the way for novel combination therapies.

Rational Design and Preclinical Assessment of Combination Strategies with Pembrolizumab

Preclinical Evaluation of Pembrolizumab Combination Therapies

Combination with Chemotherapeutic Agents: Mechanistic Insights from Preclinical Studies

Preclinical studies have revealed that the synergy between chemotherapy and this compound extends beyond the direct cytotoxic effects of chemotherapy. Chemotherapeutic agents can modulate the immune system in several ways to enhance the efficacy of PD-1 blockade:

Induction of Immunogenic Cell Death (ICD): Certain chemotherapies can induce a form of cancer cell death that stimulates an anti-tumor immune response. researchgate.net

Remodeling the Tumor Microenvironment: Chemotherapy can reduce the number of immunosuppressive cells like Tregs and MDSCs. nih.govamegroups.org

Enhancing Antigen Presentation: Platinum-based chemotherapy has been shown in preclinical models to recruit and mature dendritic cells, which are crucial for presenting tumor antigens to T cells. nih.gov

A preclinical study in a rat model of cancer demonstrated that the combination of methotrexate (B535133) and this compound resulted in significantly greater tumor reduction (76.7%) compared to either methotrexate (36%) or this compound (46%) alone. researchgate.net This highlights the synergistic potential of combining chemotherapy with this compound.

Combination with Targeted Therapies (e.g., Tyrosine Kinase Inhibitors, Antibody-Drug Conjugates) in Model Systems

The combination of this compound with targeted therapies is a promising strategy, with preclinical models providing key mechanistic insights.

Tyrosine Kinase Inhibitors (TKIs):

VEGFR-directed TKIs: These agents, such as lenvatinib (B1674733) and axitinib, can normalize tumor vasculature and reduce immunosuppressive cells in the TME, thereby enhancing the efficacy of this compound. nih.govnih.gov Preclinical models of non-small cell lung cancer showed that combining bevacizumab (an anti-VEGF antibody) with this compound synergistically inhibited tumor growth by increasing the infiltration of CD8+ cytotoxic T cells. researchgate.net

BRAF/MEK inhibitors: In preclinical models of BRAF-mutated melanoma, the combination of dabrafenib (B601069) and trametinib (B1684009) with this compound demonstrated superior anti-tumor activity. targetedonc.com Mechanistically, the targeted therapy was found to increase T-cell accumulation at the tumor site and upregulate PD-L1 expression within the tumor. targetedonc.com

Bruton's Tyrosine Kinase (BTK) inhibitors: In preclinical murine carcinoma models, BTK inhibition has been shown to reprogram myeloid cells, leading to enhanced CD8+ T-cell responses and increased anti-tumor activity when combined with anti-PD-1 therapy. aacrjournals.orgaacrjournals.org

Antibody-Drug Conjugates (ADCs):

ADCs deliver a potent cytotoxic payload directly to tumor cells, and preclinical studies suggest they can synergize with this compound through various mechanisms:

Induction of ICD: The cytotoxic payload of some ADCs can induce immunogenic cell death, enhancing the anti-tumor immune response. creative-biolabs.comresearchgate.net

Enhanced Immune Cell Activation: In preclinical models, the combination of certain ADCs with this compound has been shown to increase the infiltration and activation of T cells and dendritic cells within the tumor. creative-biolabs.com For example, an ADC targeting cancer-associated fibroblasts enhanced CD8+ T-cell-mediated anti-tumor activity when combined with this compound in preclinical models. biochempeg.com

Overcoming Resistance: ADCs are being explored as a way to overcome resistance to immunotherapy. For instance, in a preclinical model of ICI-refractory melanoma, an AXL-specific ADC showed potential to reverse resistance. creative-biolabs.com

The table below summarizes some preclinical findings for this compound in combination with targeted therapies.

Targeted Therapy ClassExample Agent(s)Preclinical ModelObserved Synergistic MechanismsReference
Tyrosine Kinase Inhibitor (TKI)Dabrafenib, TrametinibBRAF V600E-mutated melanoma mouse modelIncreased T-cell accumulation in the tumor; Upregulation of PD-L1 in the tumor. targetedonc.com
Antibody-Drug Conjugate (ADC)Enfortumab VedotinAnimal modelInduction of immunogenic cell death; Synergistic tumor growth inhibition with ICIs. mdpi.com
Anti-angiogenic TKILenvatinibMouse models of HNCActivation of CD8+ T cells; Reduction of tumor-associated macrophages. nih.gov
Antibody-Drug Conjugate (ADC)Ladiratuzumab VedotinMetastatic breast cancer patient-derived modelsInduction of immunogenic cell death; Increased infiltration of macrophages and CD8 T cells. researchgate.net

Combination with Radiotherapy: Immunological Synergies in Preclinical Models

Radiotherapy (RT), a cornerstone of cancer treatment, has been shown in preclinical models to have immunomodulatory effects that can synergize with this compound. targetedonc.com The combination of RT and immunotherapy is based on the "abscopal effect," where local irradiation of a tumor leads to regression of distant, non-irradiated metastases. targetedonc.com

Preclinical studies have elucidated several mechanisms underlying this synergy:

Enhanced Antigen Presentation: RT can cause DNA damage and lead to the presentation of immunogenic peptides on tumor cells, enhancing their recognition by T cells. nih.gov

Upregulation of Immune Checkpoints: RT can increase the expression of PD-L1 on cancer cells and PD-1 on tumor-infiltrating CD8+ T cells, providing a stronger rationale for combining it with this compound. nih.gov

Increased T-cell Infiltration: By promoting the release of chemokines and cytokines, RT can attract immune cells to the tumor microenvironment. amegroups.org

Activation of Innate Immunity: RT can activate the cGAS/STING pathway, which promotes anti-tumor immunity through interferon signaling. nih.gov

Preclinical studies in murine breast cancer models have demonstrated that the combination of radiotherapy and anti-PD-1/L1 therapy potentiates anti-tumor immunity by reducing the accumulation of MDSCs, promoting CD8+ T cell expansion, and expanding antigen-specific T cell responses. nih.gov

Combination with Other Immunomodulatory Agents and Novel Immunotherapies in Preclinical Development

The therapeutic ceiling of this compound monotherapy has prompted extensive preclinical research into combination strategies aimed at overcoming resistance and enhancing anti-tumor immunity. These investigations focus on pairing this compound with other immunomodulatory agents and novel immunotherapies to target complementary pathways within the cancer-immunity cycle.

Combination with Immunomodulatory Drugs (IMiDs): Preclinical evidence has suggested that programmed death-1 (PD-1) dysregulation is a significant mechanism of tumor escape, making the combination of PD-1 blockade with immunomodulatory agents a rational approach. tandfonline.com For instance, agents like lenalidomide (B1683929) have been shown in preclinical settings to augment anti-tumor responses by increasing the proportion of T-effector cells in the tumor microenvironment and repairing the immune synapse. ashpublications.org Blockade of the PD-1/PD-L1 axis was demonstrated to enhance anti-myeloma activity in preclinical models, providing a strong rationale for combining this compound with IMiDs like pomalidomide. researchgate.net These preclinical findings highlighted the potential therapeutic efficacy of combining PD-1/PD-L1 blockade with immunomodulating agents. tandfonline.com

Combination with Other Checkpoint Inhibitors: Preclinical models have demonstrated that the dual blockade of different immune checkpoints can result in synergistic anti-tumor activity. A key example is the combination of this compound with an anti-lymphocyte activation gene-3 (LAG-3) antibody. LAG-3 is an immunomodulatory receptor that is often co-expressed with PD-1 on exhausted T-cells. mdpi.com Preclinical studies have shown that the simultaneous blockade of both the PD-1/PD-L1 axis and LAG-3 leads to enhanced anti-tumor activity in solid tumors, providing a strong basis for clinical investigation. mdpi.comresearchgate.net

Combination with Co-stimulatory Receptor Agonists: A promising preclinical strategy involves combining this compound with agonist antibodies that target co-stimulatory receptors on T-cells, such as OX40, GITR (glucocorticoid-induced tumor necrosis factor receptor-related protein), and ICOS (Inducible T-cell co-stimulator). The goal is to reinvigorate T-cell responses while simultaneously blocking inhibitory signals with this compound.

OX40 Agonists: Preclinical studies have shown that novel OX40 agonists, such as the hexavalent agonist INBRX-106 and the non-ligand-blocking antibody BGB-A445, exhibit anti-tumor activity both as single agents and, more potently, when combined with an anti-PD-1 antibody. mdpi.commdpi.com These agonists are designed to enhance receptor clustering and co-stimulatory signaling. mdpi.comtargetedonc.com

GITR Agonists: Preclinical data for GITR agonists have demonstrated solid anti-tumor activity in various tumor models, both alone and in combination with other immunotherapies. mdpi.com The agonist anti-GITR antibody DTA-1 was shown to be effective in mouse models by stimulating both CD4+ and CD8+ T-cells and inhibiting regulatory T-cells (Tregs). bmj.com Despite promising preclinical data, clinical translation has proven challenging. mdpi.com

ICOS Agonists: The anti-ICOS monoclonal antibody KY1044 is designed to deplete intratumoral Tregs while stimulating effector T-cells, and its combination with PD-L1 blockade is under investigation based on this preclinical rationale. bmj.com

Combination with Novel Immunotherapies:

Oncolytic Viruses: Preclinical studies have explored combining this compound with immunogenic oncolytic viruses, such as ONCOS-102. In a humanized A2058 melanoma mouse model, the combination of ONCOS-102 and this compound resulted in a significantly greater reduction in tumor volume compared to either agent alone. tandfonline.com This suggests a synergistic anti-tumor effect. tandfonline.com

Antibody-Drug Conjugates (ADCs): The combination of this compound with the ADC enfortumab vedotin has a strong preclinical basis. Enfortumab vedotin has been shown to induce immunogenic cell death (ICD), a process that can trigger an anti-tumor immune response. mdpi.com In animal models, enfortumab vedotin synergized with immune checkpoint inhibitors to inhibit tumor growth. mdpi.com

Bruton's Tyrosine Kinase (BTK) Inhibitors: In preclinical murine carcinoma models, the BTK inhibitor acalabrutinib (B560132) was found to induce reprogramming of myeloid cells, which in turn bolstered CD8+ T-cell responses and led to enhanced anti-tumor activity. aacrjournals.org This provided the hypothesis that combining BTK inhibition with PD-1 blockade could improve T-cell tumor infiltration and efficacy. aacrjournals.org

Anti-Angiogenic Agents: Preclinical studies combining the anti-angiogenic antibody bevacizumab with this compound in human non-small cell lung cancer mouse models demonstrated a synergistic anti-tumor effect. The combination was shown to reprogram the immune microenvironment by increasing the infiltration of CD8+ cytotoxic T-cells, potentially mediated by vascular normalization. researchgate.net

Table 1: Preclinical Combination Strategies with this compound

Combination Agent ClassSpecific Agent (Example)Preclinical ModelKey Preclinical FindingReference
Immunomodulatory Drug (IMiD)LenalidomideGeneral Preclinical ModelsAugments anti-tumor responses by increasing T-effector cells. ashpublications.org
Checkpoint InhibitorAnti-LAG-3 (MK-4280)Solid Tumor ModelsSynergistic anti-tumor activity through dual blockade of inhibitory pathways. researchgate.net
Co-stimulatory AgonistINBRX-106 (OX40 Agonist)General Preclinical ModelsSignificantly outperforms bivalent antibodies in co-stimulatory capacity and anti-tumor activity. targetedonc.com
Oncolytic VirusONCOS-102Humanized A2058 Melanoma Mouse ModelSynergistic reduction in tumor volume compared to monotherapy. tandfonline.com
Antibody-Drug ConjugateEnfortumab VedotinAnimal ModelsInduces immunogenic cell death and synergizes with PD-1 blockade to inhibit tumor growth. mdpi.com
Anti-Angiogenic AgentBevacizumabHuman NSCLC Mouse ModelSynergistically inhibited tumor growth and increased CD8+ T-cell infiltration. researchgate.net

Immunogenicity Considerations of Combination Regimens in Preclinical Research

The assessment of immunogenicity is a critical component of the preclinical evaluation of this compound-based combination therapies. A key concern is whether combining therapies will increase the risk of developing anti-drug antibodies (ADAs) against this compound or the partner drug, potentially altering the pharmacokinetic profile and efficacy. Preclinical models, particularly humanized mice, are increasingly vital for these assessments.

Humanized mouse models, which are immunodeficient mice engrafted with human immune cells and subsequently with human tumors, offer a unique platform to evaluate the efficacy and immunogenicity of human-specific biologics like this compound in an in vivo setting that partially mimics human immune responses. tandfonline.comfrontiersin.org These models allow for the investigation of human immune responses to the tumor and the therapeutic agents. tandfonline.com For example, studies using humanized mice have been instrumental in demonstrating the synergistic anti-tumor effects of this compound combined with agents like oncolytic viruses. tandfonline.com The response to this compound in these models can be dependent on the human hematopoietic stem cell donor, reflecting the variability in patient responses observed clinically. frontiersin.org

Preclinical studies often focus on how combination strategies modulate the tumor microenvironment (TME) and systemic immune responses. For instance, combining this compound with agents that induce ICD, such as doxorubicin (B1662922) or certain oncolytic viruses, is based on the preclinical rationale that this will elicit a more robust, tumor-specific T-cell response. tandfonline.comnih.gov Preclinical research has shown that doxorubicin can eliminate myeloid-derived suppressor cells and increase CD4+ and CD8+ T-cells, effects that are hypothesized to be synergistic with PD-1 blockade. nih.gov

A central goal of preclinical immunogenicity assessment is to understand the mechanisms of action for agonist antibodies when used in combination with this compound. The choice of IgG isotype and Fc engineering are critical factors that influence agonistic activity and potential off-target effects. mdpi.comaacrjournals.org Preclinical studies have shown that for optimal activity, the engagement of specific Fcγ receptors (FcγR) is crucial, and this interaction can be influenced by the cellular composition of the TME. aacrjournals.org These preclinical investigations help in designing agonist antibodies that can effectively stimulate an anti-tumor response in combination with this compound while minimizing unintended immunogenicity or toxicity. aacrjournals.org Furthermore, early-phase clinical studies, informed by this preclinical work, have sometimes shown that the immunogenicity profiles of combination therapies are comparable to those of the drugs administered alone. mdpi.com

Advanced Research Methodologies and Computational Approaches in Pembrolizumab Research

Structural Biology and Protein Engineering for Anti-PD-1 Antibody Optimization

Pembrolizumab is a humanized monoclonal antibody of the IgG4 kappa isotype designed to block the interaction between the programmed cell death protein 1 (PD-1) receptor and its ligands, PD-L1 and PD-L2. nih.govnih.gov Structural biology has been instrumental in elucidating the mechanism of action of this compound and provides a basis for the rational design of optimized anti-PD-1 antibodies.

Crystallographic studies have revealed the three-dimensional structure of the full-length this compound antibody and its complex with the PD-1 receptor. nih.gov this compound exhibits a compact, asymmetrical Y-shape with a short hinge region, a feature attributed to a stabilizing S228P mutation in the Fc domain. frontiersin.org The interaction with PD-1 is primarily mediated by the antibody's variable fragment (Fv), which binds to a distinct epitope on PD-1 compared to other anti-PD-1 antibodies like nivolumab (B1139203). nih.gov The binding of this compound to PD-1 involves the flexible C′D loop of the receptor and also interacts with the C and C′ strands, effectively competing with PD-L1 binding. frontiersin.orgnih.gov The total buried binding surface area between this compound and PD-1 is substantial, ensuring a high-affinity interaction. frontiersin.org

Protein engineering efforts leverage this structural information to design next-generation anti-PD-1 therapies with improved properties. One area of focus is the development of smaller antibody fragments, such as single-chain variable fragments (scFv), which retain the binding specificity of the parent antibody but may offer advantages in tissue penetration. mdpi.com For instance, a novel scFv derived from this compound (Pem-scFv) has been designed and produced using cell-free protein synthesis. mdpi.com Computational simulations predicted that this Pem-scFv could fold into a conformation resembling the this compound crystal structure and bind to PD-1. mdpi.com Experimental validation confirmed that the CFPS-produced Pem-scFv exhibited significant binding to its target, PD-1. mdpi.com

Further protein engineering strategies aim to enhance binding affinity and optimize the antibody's effector functions. While this compound is an IgG4 antibody, which generally has reduced effector functions, modifications to the Fc region could modulate its interaction with Fc receptors, potentially influencing its therapeutic activity. nih.gov Understanding the precise molecular interactions through structural biology allows for targeted mutations to create antibodies with tailored characteristics for specific therapeutic applications.

High-Throughput Screening and Omics Technologies for Mechanistic Discovery in Immunotherapy

High-throughput screening (HTS) and various "omics" technologies are powerful tools for uncovering the complex molecular and cellular mechanisms underlying the response to this compound. These approaches generate vast amounts of data that can identify novel biomarkers, resistance mechanisms, and potential combination therapy targets.

Omics technologies provide a comprehensive view of the tumor and its microenvironment at different biological levels:

Genomics and Transcriptomics: High-throughput sequencing of DNA (whole-genome or exome sequencing) and RNA (RNA-sequencing) from tumor tissue can identify genetic mutations, gene expression patterns, and neoantigens associated with response or resistance to this compound. nih.govaacrjournals.org For example, a high tumor mutational burden (TMB) has been established as a pan-cancer biomarker for this compound, leading to its approval for TMB-high solid tumors. nih.gov

Proteomics and Metabolomics: These technologies analyze the protein and metabolite profiles within the tumor microenvironment. Proteomic analysis of melanoma patients has suggested that metabolic biomarkers, particularly those related to oxidative phosphorylation and lipid metabolism, may help stratify responders to PD-1 blockade therapy. tandfonline.com

Single-Cell Omics: Techniques like single-cell RNA-sequencing (scRNA-seq), CITE-seq (Cellular Indexing of Transcriptomes and Epitopes by Sequencing), and ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) provide high-resolution data on individual cells within the tumor. aacrjournals.org This allows for the detailed characterization of different immune cell subsets, tumor cells, and stromal cells, revealing specific cellular states and interactions that influence immunotherapy outcomes. aacrjournals.org

Spatial Omics: These emerging technologies add a spatial dimension to omics data, allowing researchers to map the location of different molecules and cells within the tumor tissue. nih.govtandfonline.com This is crucial for understanding the spatial organization of the tumor microenvironment and the interactions between immune cells and cancer cells.

High-Throughput Screening (HTS) complements omics by enabling the rapid testing of large numbers of compounds or genetic perturbations to identify those that modulate the response to this compound. For instance, DNA encoded libraries allow for the screening of millions of compounds to identify novel agents that could be combined with this compound to overcome resistance. aacrjournals.org

The integration of these high-throughput methodologies provides a more holistic understanding of the mechanisms of action of this compound. nih.gov By combining multi-omics data with clinical outcomes, researchers can build predictive models and identify new therapeutic strategies to improve patient outcomes. tandfonline.com

Computational Modeling and Simulation in Immuno-oncology Research

Computational modeling and simulation have become indispensable tools in immuno-oncology, providing a quantitative framework to integrate diverse data, test hypotheses, and predict therapeutic outcomes for treatments like this compound. These models can range from simplistic empirical descriptions to complex, mechanistic representations of the interactions between the tumor, the immune system, and the drug. researchgate.netfrontiersin.org

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Settings

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial for understanding the relationship between drug exposure and its pharmacological effect, which is essential for optimizing dosing regimens. allucent.com

Pharmacokinetic (PK) Modeling: This describes the absorption, distribution, metabolism, and excretion of this compound in the body. Preclinical studies in animal models, such as mice and rats, have been used to characterize the PK of this compound. nih.gov For instance, studies using radiolabeled this compound (89Zr-Df-pembrolizumab) have provided data on its biodistribution and clearance. nih.gov These models can be allometric scaled to predict human PK.

Pharmacodynamic (PD) Modeling: This links the concentration of this compound to its biological effect, such as receptor occupancy and tumor growth inhibition. In preclinical models, a compartmental PK model can be combined with a physiologically based tissue compartment model to link receptor occupancy to the observed anti-tumor effects. nih.govresearchgate.net

A key application of preclinical PK/PD modeling is in translational research to inform clinical trial design. For example, a translational PK/PD model for this compound, developed using data from mouse experiments, was used to simulate human dose-responses. nih.govresearchgate.net This model incorporated both biological and mathematical uncertainties and predicted that there would be a minimal increase in efficacy for doses higher than 2 mg/kg. nih.govresearchgate.net This finding was instrumental in selecting the 2 mg/kg dose for further clinical evaluation. nih.govnih.gov

The table below summarizes key aspects of preclinical PK/PD modeling for this compound.

Modeling AspectDescriptionKey Findings/Applications
Pharmacokinetics (PK) Describes the time course of drug concentration in the body.Characterized in mouse and rat models; allometric scaling used for human prediction. nih.gov
Pharmacodynamics (PD) Relates drug concentration to biological effect (e.g., receptor occupancy, tumor inhibition).Linked receptor occupancy to tumor growth inhibition in preclinical models. nih.govresearchgate.net
Translational Modeling Integrates preclinical data to predict human outcomes.Supported the selection of the 2 mg/kg dose for clinical trials by simulating dose-response relationships. nih.govresearchgate.net

Predicting Immune Response Dynamics and Tumor Growth in Model Systems

Computational models are increasingly used to simulate the complex and dynamic interactions between the immune system, tumor cells, and immunotherapies like this compound. These models can help predict treatment responses and understand the underlying mechanisms of action.

One approach involves the use of ordinary differential equation (ODE)-based models. These models can describe the population dynamics of different cell types, such as cancer cells and various T-cell subsets (e.g., effector CD8+ T cells, memory T cells). imbm.orgplos.org For example, a mathematical model for advanced melanoma treated with this compound was developed to analyze the interplay between the tumor and the immune system. imbm.org The model suggested that a sufficient increase in the activation of CD8+ T cells could lead to stable disease. imbm.org

These models can be personalized using patient-specific data to predict individual responses. A study on metastatic melanoma used a mathematical model in conjunction with pre-treatment clinical data to predict the time to disease progression for patients receiving this compound. uni-stuttgart.denih.gov The model was personalized by correlating clinical parameters like baseline tumor load and Breslow tumor thickness with model parameters representing the activation rate of CD8+ T cells and the net tumor growth rate. nih.gov

Furthermore, these models can be used to explore different treatment scenarios and generate hypotheses. For instance, simulations can predict the effect of varying doses and schedules of this compound in combination with other therapies, such as radiation therapy. ascopubs.org Quantitative systems pharmacology (QSP) models offer a more detailed, mechanistic approach by simulating the entire cancer-immunity cycle. certara.com The Certara Immuno-oncology Simulator, for example, is a QSP platform calibrated with clinical data from drugs including this compound to predict optimal drug combinations and dosing regimens in virtual patient populations. certara.com

Application of Artificial Intelligence and Machine Learning for Biomarker Discovery in Preclinical Data

Artificial intelligence (AI) and machine learning (ML) are transforming biomarker discovery by analyzing large and complex datasets from preclinical studies of this compound to identify predictive signatures of response. mdpi.comtandfonline.com

One of the key applications of AI in this context is the development of predictive biomarkers. By analyzing preclinical data, AI can help identify potential biomarkers that can then be validated in clinical trials. crownbio.comnih.gov This can include not only molecular biomarkers but also digital biomarkers derived from the analysis of medical images. nih.gov For instance, deep learning models can analyze pathology images from preclinical studies to identify morphological features of the tumor microenvironment that are predictive of response to this compound. tandfonline.com

The combination of mechanistic modeling with ML, sometimes referred to as "mechanistic learning," is a powerful approach. ascopubs.org In this framework, data from preclinical experiments can be used to build computational models that simulate the effects of different treatment regimens. The output of these simulations can then be used to train ML models to predict toxicity and efficacy outcomes, helping to select the most promising strategies for clinical testing. ascopubs.org

Future Directions and Unresolved Research Questions in Pembrolizumab Biology

Elucidation of Novel Immune Checkpoint Pathways and Their Interaction with Anti-PD-1 Therapies

The success of pembrolizumab has spurred investigation into other immune checkpoint pathways that could be targeted to enhance anti-tumor immunity. A key area of future research is the elucidation of these novel pathways and their interplay with PD-1/PD-L1 blockade. Preclinical and early clinical data suggest that combining this compound with inhibitors of other checkpoint molecules may overcome resistance and deepen responses.

Several emerging checkpoint targets are under active investigation in combination with anti-PD-1 therapy. These include:

CTLA-4: As one of the most well-understood checkpoint molecules, CTLA-4 acts earlier in the T-cell response than PD-1, primarily in the lymph nodes. nih.gov Dual blockade of PD-1 and CTLA-4 has already demonstrated synergistic anti-tumor activity and has become a standard of care in certain malignancies. nih.govnih.govnih.gov The rationale is that targeting two distinct, non-redundant inhibitory pathways can lead to a more robust and durable anti-tumor immune response. nih.gov

LAG-3 (Lymphocyte-activation gene 3): This checkpoint receptor, expressed on activated T cells, contributes to T-cell exhaustion. Preclinical models have shown that co-blockade of PD-1 and LAG-3 can synergistically enhance T-cell function and anti-tumor immunity. nih.govnih.gov

TIM-3 (T-cell immunoglobulin and mucin domain-containing protein 3): Another marker of T-cell exhaustion, TIM-3 is often co-expressed with PD-1 on tumor-infiltrating lymphocytes. targetedonc.com Combination therapies targeting both PD-1 and TIM-3 have shown promise in preclinical studies by reinvigorating exhausted T cells. nih.gov

TIGIT (T cell immunoreceptor with Ig and ITIM domains): TIGIT is an inhibitory receptor expressed on T cells and NK cells. nih.gov Preclinical models of acquired anti-PD-1 resistance have shown responsiveness to anti-TIGIT agents, suggesting that this pathway may be a key escape mechanism that can be targeted to restore sensitivity to PD-1 blockade. aacrjournals.org

The table below summarizes key emerging immune checkpoint targets being investigated in combination with anti-PD-1 therapies.

Checkpoint TargetMechanism of ActionRationale for Combination with Anti-PD-1
CTLA-4 Regulates T-cell proliferation in the early phase of the immune response, primarily in lymph nodes. nih.govTargets a non-redundant pathway to PD-1, potentially leading to a more comprehensive and durable anti-tumor response. nih.gov
LAG-3 Inhibitory receptor on activated T cells that contributes to T-cell exhaustion. nih.govnih.govSynergistically enhances T-cell function and anti-tumor immunity when blocked alongside PD-1. nih.gov
TIM-3 Co-expressed with PD-1 on exhausted tumor-infiltrating lymphocytes. targetedonc.comAims to reverse T-cell exhaustion and restore anti-tumor activity. nih.gov
TIGIT Inhibitory receptor on T cells and NK cells. nih.govMay overcome acquired resistance to anti-PD-1 therapy by targeting a key escape mechanism. aacrjournals.org

Future research will focus on identifying which combinations are most effective for specific tumor types and patient populations, as well as understanding the complex molecular interactions between these pathways.

Refinement and Development of Next-Generation Preclinical Models for Translational Research

A significant challenge in immuno-oncology is the translation of preclinical findings into clinical success. The limitations of traditional syngeneic mouse models, which use murine tumors and immune systems, have necessitated the development of more sophisticated preclinical models that can better recapitulate the human tumor microenvironment and immune response to agents like this compound. frontiersin.orgnih.gov

Humanized Mouse Models: A major advancement has been the creation of humanized mice. These are highly immunocompromised mice, such as the Nonobese Diabetic (NOD)-scid IL2Rgammanull (NSG) strain, engrafted with human immune cells. nih.govnih.gov A particularly valuable model involves transplanting human CD34+ hematopoietic stem cells (HSCs) into NSG mice, leading to the development of a multi-lineage human immune system (HuNSG mice). nih.govnih.gov These models allow for the engraftment of human patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs). frontiersin.orgnih.gov

Studies using tumor-bearing HuNSG mice have demonstrated that the anti-tumor efficacy of this compound is dependent on the presence of a human immune system, specifically human CD8+ T cells. nih.govnih.gov These models have been used to test this compound's efficacy against various human tumors, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC), with results that mirror clinical observations. frontiersin.orgnih.gov Furthermore, these models can recapitulate the variability in patient responses, as the effect of this compound can be dependent on the specific human HSC donor. frontiersin.org They serve as a crucial platform for evaluating the mechanisms of action of checkpoint inhibitors and testing novel combination therapies. aacrjournals.orgcriver.com

Patient-Derived Organoids (PDOs): Another revolutionary preclinical model is the patient-derived organoid (PDO). These are three-dimensional (3D) in vitro cultures derived from a patient's tumor that can retain the cellular heterogeneity and architecture of the original tumor. altervista.orgscienceopen.com Recently, methods have been developed to co-culture PDOs with endogenous immune cells from the tumor, creating "immune-enhanced" or immune-tumor organoids (iPTOs). altervista.orgnih.gov

These advanced organoid models can preserve the native tumor microenvironment, including tumor-infiltrating lymphocytes (TILs), for several weeks. nih.govaacrjournals.org They have been successfully used to model the effects of immune checkpoint blockade. altervista.orgnih.govaacrjournals.org Studies have shown that treatment of these co-cultures with anti-PD-1 antibodies like this compound or nivolumab (B1139203) can lead to the activation and expansion of tumor-specific T cells and subsequent killing of tumor cells within the organoid. nih.govnih.govaacrjournals.org This platform offers a promising avenue for predicting individual patient responses to immunotherapy and for high-throughput screening of novel drug combinations. scienceopen.comnih.gov

Advanced Strategies for Overcoming Intrinsic and Acquired Resistance Mechanisms

Despite the success of this compound, a significant number of patients exhibit either primary (intrinsic) or acquired resistance. nih.gov A central focus of ongoing research is to understand the molecular mechanisms driving this resistance and to develop advanced strategies to overcome it.

Mechanisms of Resistance: Resistance to anti-PD-1 therapy is complex and can arise from factors related to the tumor itself, the tumor microenvironment (TME), and the host immune system. Key mechanisms include:

Tumor-Intrinsic Factors: This includes the loss of tumor neoantigens, which are essential for T-cell recognition. targetedonc.com Mutations in genes involved in the interferon-gamma (IFN-γ) signaling pathway, such as JAK1 and JAK2, can impair antigen presentation and lead to acquired resistance. targetedonc.com Downregulation or loss of MHC class I molecules on tumor cells also prevents them from being recognized and killed by CD8+ T cells. nih.gov

Immunosuppressive TME: The TME can contain various immunosuppressive elements that hinder the efficacy of this compound. This includes the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and immunosuppressive cytokines. frontiersin.org Activation of alternative immune checkpoint pathways, such as TIM-3, can also contribute to an exhausted T-cell phenotype and resistance. targetedonc.com

Host Factors: The composition of the gut microbiome has been identified as a factor that can influence patient response to anti-PD-1 therapy. nih.gov

Strategies to Overcome Resistance: Researchers are exploring a multitude of strategies to counteract these resistance mechanisms, primarily centered around combination therapies.

Combination with Chemotherapy and Radiotherapy: Chemotherapy and radiation can induce immunogenic cell death, leading to the release of tumor neoantigens. nih.govfrontiersin.org This can enhance T-cell priming and potentially convert an immunologically "cold" tumor into a "hot" one, thereby sensitizing it to this compound. frontiersin.org

Combination with Targeted Therapies: Combining this compound with targeted agents can address specific resistance pathways. For instance, angiogenesis inhibitors that target VEGF can help normalize the tumor vasculature and improve T-cell infiltration. nih.gov Inhibitors of the AXL receptor tyrosine kinase, which is implicated in immune suppression, are also being explored in combination with anti-PD-1 therapy. nih.govdovepress.com

Dual Immune Checkpoint Blockade: As discussed in section 8.1, combining this compound with inhibitors of other checkpoints like CTLA-4, LAG-3, or TIGIT is a promising approach to reinvigorate the anti-tumor immune response. mdpi.com

Novel Therapeutic Combinations: Other innovative approaches include combining this compound with oncolytic viruses, which can selectively infect and kill cancer cells while stimulating an anti-tumor immune response, or with personalized neoantigen vaccines designed to boost the patient's specific anti-tumor T-cell repertoire. nih.gov The small molecule NT219, a dual inhibitor of IRS1/2 and STAT3, is being evaluated in combination with this compound to overcome tumor resistance. taiwannews.com.tw

The following table outlines some advanced strategies being investigated to overcome resistance to this compound.

StrategyMechanism of ActionExamples
Combination with Chemotherapy/Radiotherapy Induces immunogenic cell death, releasing tumor neoantigens and enhancing T-cell priming. nih.govfrontiersin.orgThis compound + Platinum-based chemotherapy. frontiersin.org
Combination with Targeted Therapy Targets specific resistance pathways, such as angiogenesis or immunosuppressive signaling. nih.govnih.govThis compound + Lenvatinib (B1674733) (VEGF inhibitor); this compound + Bemcentinib (AXL inhibitor). nih.govdovepress.com
Dual Immune Checkpoint Blockade Simultaneously targets multiple non-redundant inhibitory pathways to enhance T-cell activation. mdpi.comThis compound + Ipilimumab (anti-CTLA-4). mdpi.com
Combination with Novel Agents Uses innovative modalities to stimulate a potent anti-tumor immune response. nih.govtaiwannews.com.twThis compound + Oncolytic viruses; this compound + Personalized neoantigen vaccines; this compound + NT219. nih.govtaiwannews.com.tw

Development of Next-Generation Anti-PD-1 Therapeutics and Modalities

Building on the foundation of this compound, research and development efforts are now focused on creating next-generation anti-PD-1 therapeutics with improved efficacy, better safety profiles, or novel mechanisms of action. hanzuzhisheng.com

Bispecific and Multispecific Antibodies: A major area of innovation is the development of bispecific antibodies that can simultaneously engage two different targets. mdpi.comtandfonline.com This approach offers the potential for enhanced anti-tumor activity by combining PD-1/PD-L1 blockade with the modulation of another immune pathway in a single molecule. tandfonline.com Examples include:

PD-1/PD-L1 x CTLA-4: Bispecific antibodies targeting both PD-1 and CTLA-4 are in development to provide a more potent dual checkpoint blockade.

PD-L1 x TIGIT: A bispecific antibody targeting both PD-L1 and TIGIT demonstrated superior anti-tumor efficacy in preclinical models compared to single-agent blockade. nih.gov

PD-L1 x VEGF: The bispecific antibody BNT327 binds to both PD-L1 and VEGF-A, aiming to simultaneously inhibit tumor-induced immunosuppression and angiogenesis within the tumor microenvironment. biontech.com

PD-L1 x OX40: A novel bispecific antibody, EMB-09, blocks PD-L1 while conditionally activating the co-stimulatory receptor OX40, leading to enhanced T-cell activation and potent anti-tumor activity. aacrjournals.org

PD-1 x PD-L1: The bispecific antibody CTX-8371, which targets both PD-1 and PD-L1, has shown enhanced activity in preclinical models, in part by inducing the cleavage and loss of cell surface PD-1. tandfonline.com

Immunocytokines and Fusion Proteins: Another next-generation approach involves fusing an anti-PD-1 antibody with a cytokine, such as IL-15 or IL-18. patsnap.com These immunocytokines are designed to deliver the immune-stimulating cytokine directly to the tumor microenvironment, potentially amplifying the anti-tumor response while minimizing systemic toxicity. patsnap.com

Novel Delivery Modalities: Researchers are also exploring innovative ways to deliver anti-PD-1 therapy. This includes the use of oncolytic viruses engineered to express anti-PD-1 antibodies directly within the tumor. patsnap.com Additionally, CAR-T cell therapies are being developed with intrinsic PD-1 blockade, where the CAR-T cells themselves are engineered to overcome PD-1-mediated inhibition, potentially enhancing their persistence and efficacy. prnewswire.com

This compound Biosimilars: As the patents for this compound approach expiration, numerous companies are actively developing biosimilars. gabionline.netbiosimilarsrr.com Biosimilars are highly similar to and have no clinically meaningful differences from an existing FDA-approved reference product. gabionline.net Companies such as Samsung Bioepis, Sandoz, Amgen, and Formycon have this compound biosimilars in various stages of clinical development. biosimilarsrr.comipdanalytics.compharmaceutical-technology.com The introduction of biosimilars is expected to increase patient access and reduce healthcare costs. hanzuzhisheng.com Regulatory agencies have indicated a potential for accelerated market paths for these biosimilars, which could hasten their availability. ipdanalytics.com

常见问题

Q. What is the role of PD-L1 expression in predicting pembrolizumab efficacy in non-small cell lung cancer (NSCLC)?

this compound efficacy in NSCLC correlates with PD-L1 expression levels, validated through phase 1–3 trials. In KEYNOTE-001 (NCT01295827), a PD-L1 tumor proportion score (TPS) ≥50% was established as the predictive cutoff using a training cohort (n=182) and validation cohort (n=313). Patients with TPS ≥50% had a 45.2% objective response rate (ORR) versus 19.4% in the overall cohort . Subsequent phase 3 data (KEYNOTE-024) confirmed superior progression-free survival (PFS: 10.3 vs. 6.0 months) and overall survival (OS: HR 0.60) in TPS ≥50% patients compared to chemotherapy . PD-L1 assessment via immunohistochemistry (IHC) remains a critical stratification tool in trial design.

Q. What are the common adverse events (AEs) associated with this compound in clinical trials?

Fatigue (20–25%), pruritus (15–20%), and decreased appetite (10–15%) are frequently reported low-grade AEs. Grade 3–4 AEs occur in 10–26% of patients, with pneumonitis and colitis being rare but severe immune-related AEs. Comparative trials (e.g., KEYNOTE-006 in melanoma) show this compound has fewer high-grade toxicities (13.3–26.6%) than chemotherapy (53.3%) or ipilimumab (19.9%) . Safety protocols typically include regular monitoring (e.g., thyroid function tests, imaging for pneumonitis) and corticosteroid management for immune-related events .

Q. How is this compound integrated into neoadjuvant therapy for triple-negative breast cancer (TNBC)?

In KEYNOTE-522 (NCT03036488), this compound was administered with neoadjuvant chemotherapy (paclitaxel/carboplatin followed by doxorubicin/cyclophosphamide) and continued adjuvantly. This phase 3 trial used a 2:1 randomization (n=1,174) with event-free survival (EFS) as the primary endpoint. The experimental arm showed a 36-month EFS of 84.5% versus 76.8% in the control arm (HR 0.63), highlighting the importance of dual-phase (neoadjuvant + adjuvant) immunotherapy . Tumor-infiltrating lymphocyte (TIL) analysis and residual cancer burden (RCB) scoring were secondary biomarkers.

Advanced Research Questions

Q. What methodologies validate tumor mutational burden (TMB) as a biomarker for this compound in solid tumors?

TMB-H (≥10 mutations/megabase) was approved by the FDA based on KEYNOTE-158 (NCT02628067), a basket trial across 10 tumor types. Whole-exome sequencing (WES) identified TMB-H patients (n=102), achieving a 29% ORR and 57% durable response rate (≥12 months). Statistical validation included Cox regression for PFS/OS and RECIST 1.1 for response . Challenges include standardization of TMB assays (e.g., FoundationOne CDx) and exclusion of germline variants.

Q. How does stereotactic body radiotherapy (SBRT) synergize with this compound in PD-L1-negative NSCLC?

The PEMBRO-RT trial (NCT02492568) randomized patients to this compound alone (n=40) or post-SBRT (3×8 Gy; n=36). Although the primary endpoint (ORR at 12 weeks: 36% vs. 18%) did not meet significance (p=0.07), subgroup analysis revealed a PFS benefit in PD-L1-negative patients (HR 0.56). Mechanistically, SBRT enhances antigen release and CD8+ T-cell infiltration, potentially converting "cold" tumors to "hot" . Future trials may combine radiotherapy with cytokine profiling to assess abscopal effects.

Q. What statistical methods address crossover effects in this compound trials versus chemotherapy?

In KEYNOTE-024 (NCT02142738), 43.7% of chemotherapy-arm patients crossed over to this compound upon progression. To mitigate bias, rank-preserving structural failure time models (RPSFTM) and inverse probability of censoring weights (IPCW) were applied, confirming OS benefit (HR 0.60; p=0.005) despite crossover . Sensitivity analyses (e.g., per-protocol, intention-to-treat) are critical in open-label designs.

Q. How are durable complete responses (CRs) evaluated after this compound discontinuation in melanoma?

KEYNOTE-001 (NCT01295827) reported 16% CRs (105/655) in advanced melanoma, with 89.4% of CRs ongoing after median 30-month follow-up. CR durability was assessed via immune-related RECIST (irRECIST) and serial imaging. Baseline predictors (e.g., tumor size, PD-L1 status) were identified through logistic regression . Discontinuation protocols require ≥6 months of treatment and ≥2 doses post-CR, with relapse monitored via ctDNA analysis in ongoing studies.

Q. What trial designs explore this compound in microsatellite instability-high (MSI-H) colorectal cancer?

KEYNOTE-177 (NCT02563002), a phase 3 trial, randomized 307 MSI-H/dMMR patients to this compound or chemotherapy. Primary endpoints (PFS: 16.5 vs. 8.2 months; HR 0.60) were analyzed using stratified log-rank tests. Interim analysis accommodated crossover (33% chemotherapy-arm patients switched to this compound), requiring weighted Cox models for OS . Biomarker sub-studies evaluated T-cell receptor clonality and interferon-γ signatures.

Methodological Considerations

  • Biomarker Validation : PD-L1 IHC and TMB require prespecified cutoffs and independent validation cohorts to avoid overfitting .
  • Survival Endpoints : OS remains the gold standard, but PFS is confounded by pseudoprogression in immunotherapy trials. iRECIST and central blinded review mitigate this .
  • Combination Therapy : Phase 1b/2 trials (e.g., this compound + radiotherapy) use Simon’s two-stage designs to assess safety and preliminary efficacy before phase 3 .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。